Bienvenue dans la boutique en ligne BenchChem!

Palbociclib 2HCl

CDK4/6 inhibition kinase selectivity biochemical assay

Palbociclib 2HCl (CAS 571189-11-2) is the dihydrochloride salt for CDK4/6 inhibition studies. Choose this standard for neutropenia modeling due to its balanced kinase profile and well-defined oral PK (46% bioavailability, CYP3A4 substrate). It is NOT interchangeable with Ribociclib or Abemaciclib. Sourced at ≥99.90% purity for reliable analytical reference and method validation.

Molecular Formula C24H31Cl2N7O2
Molecular Weight 520.5 g/mol
CAS No. 571189-11-2
Cat. No. B1507445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib 2HCl
CAS571189-11-2
Molecular FormulaC24H31Cl2N7O2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl
InChIInChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H
InChIKeyYORIVNBSTFKZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib 2HCl (CAS 571189-11-2) | Selective CDK4/6 Inhibitor for Oncology Research Procurement


Palbociclib 2HCl (PD-0332991 dihydrochloride) is the dihydrochloride salt form of a highly selective, orally bioavailable cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor . It belongs to the third-generation class of CDK inhibitors, characterized by its potent and selective inhibition of CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) with minimal activity against a panel of 36 other protein kinases (IC50 > 10 μM) [1]. The compound induces G1 cell cycle arrest and reduces phosphorylation of the retinoblastoma (Rb) protein at Ser780 and Ser795 in Rb-proficient tumor cells . Palbociclib is a key reference standard in CDK4/6 inhibitor research and a foundational component in oncology drug discovery pipelines.

Palbociclib 2HCl Selection Criteria: Why Substitution with Other CDK4/6 Inhibitors is Not Scientifically Valid


The three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct pharmacological profiles that preclude generic substitution. They differ significantly in their biochemical potency ratios (CDK4 vs. CDK6), off-target kinase inhibition spectra, clinical toxicity profiles (neutropenia vs. diarrhea), dosing schedules (intermittent vs. continuous), and CNS penetration capabilities [1]. For instance, palbociclib demonstrates a balanced CDK4/6 inhibition profile (IC50 ratio ~1.3) and dose-proportional pharmacokinetics, whereas abemaciclib shows a 5.5-fold CDK4/CDK6 potency differential and broader kinase inhibition, including CDK9 [2]. These differences directly impact experimental outcomes in cellular assays, in vivo efficacy models, and clinical trial design. Procurement decisions must therefore be based on the specific research context rather than assuming class-wide equivalence.

Palbociclib 2HCl Quantitative Differentiation Evidence vs. Ribociclib and Abemaciclib


CDK4/6 Biochemical Potency and Selectivity Profile

Palbociclib demonstrates a balanced and highly selective inhibition profile against CDK4 and CDK6, with IC50 values of 11 nM and 16 nM, respectively, and no significant activity against a panel of 36 other protein kinases (IC50 > 10 μM) . In contrast, ribociclib exhibits a stronger preference for CDK4 (IC50 = 10 nM) over CDK6 (IC50 = 39 nM), while abemaciclib is the most potent but least selective, with IC50 values of 2 nM for CDK4 and 10 nM for CDK6, and notable off-target activity against CDK9 (IC50 = 57 nM) [1].

CDK4/6 inhibition kinase selectivity biochemical assay

Cellular Antiproliferative Activity in CDK4/6-Dependent Cancer Cell Lines

In a panel of estrogen receptor-positive breast cancer cell lines, palbociclib exhibits distinct cellular potency patterns compared to ribociclib and abemaciclib. In MCF-7 cells (CDK4-dependent), palbociclib shows an IC50 of 30 ± 18 nM, which is approximately 2-fold less potent than ribociclib (62 ± 30 nM) and 3-fold less potent than abemaciclib (11 ± 7 nM) [1]. However, in CDK6-dependent lines such as REH (ALL), palbociclib demonstrates superior potency (IC50 = 60 ± 17 nM) compared to both ribociclib (1030 ± 246 nM) and abemaciclib (72 ± 6 nM), underscoring its more balanced CDK4/6 inhibition profile [1].

breast cancer cell proliferation CDK4 dependency

Clinical Pharmacokinetics: Dose-Proportional Exposure and Predictable Dosing

Palbociclib exhibits dose-proportional pharmacokinetics in humans, meaning systemic exposure increases linearly with dose escalation. This contrasts sharply with abemaciclib, which shows under-proportional exposure increases, and ribociclib, which shows over-proportional increases at higher doses [1]. The half-life of palbociclib is 26-27 hours, supporting once-daily dosing, compared to ribociclib (33-42 hours) and abemaciclib (17-38 hours) [2].

pharmacokinetics drug development dose proportionality

Central Nervous System (CNS) Penetration and Brain Tumor Applicability

Physiologically based pharmacokinetic (PBPK) modeling predicts that palbociclib achieves significantly lower brain target engagement ratios (TERs) compared to abemaciclib. Following standard dosing, the predicted CDK4/CDK6 TERs were 0.36/0.27 for palbociclib, versus 2.4/0.62 for ribociclib and 26/5.2 for abemaciclib [1]. A TER < 0.5 for palbociclib suggests insufficient CNS target coverage, even at doses 50% higher than standard, whereas abemaciclib achieves robust TERs supporting its investigation in brain cancers [1].

brain penetration CNS pharmacokinetics PBPK modeling

Formulation and Solubility Characteristics of the 2HCl Salt Form

Palbociclib 2HCl (dihydrochloride salt) exhibits distinct solubility properties critical for in vitro and in vivo applications. It demonstrates high solubility in DMSO (97 mg/mL, 186.35 mM at 25°C) but is practically insoluble in water and ethanol . This contrasts with the monohydrochloride salt (CAS 827022-32-2), which shows solubility of 96 mg/mL in water but lower solubility in DMSO (11 mg/mL) . The dihydrochloride salt enables preparation of highly concentrated DMSO stock solutions for cellular assays, while requiring co-solvent systems (e.g., 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O) for in vivo administration, achieving a clear solution at 4.85 mg/mL (9.32 mM) .

salt form solubility formulation development

Clinical Efficacy and Trial Outcomes in HR+/HER2- Metastatic Breast Cancer

In the pivotal PALOMA-2 trial, the addition of palbociclib to letrozole significantly improved median progression-free survival (PFS) to 24.8 months compared to 14.5 months with letrozole alone (HR = 0.58; 95% CI, 0.46-0.72; P < 0.001) [1]. However, unlike ribociclib (MONALEESA trials) and abemaciclib (MONARCH trials), palbociclib did not demonstrate a statistically significant overall survival (OS) benefit in the PALOMA trials [2]. Real-world retrospective analyses suggest that while all three CDK4/6 inhibitors provide PFS benefits, OS outcomes differ, with ribociclib showing the most consistent OS advantage in the first-line setting [2].

breast cancer clinical trial progression-free survival

Palbociclib 2HCl Optimal Use Cases in Oncology Research and Drug Development


Mechanistic Studies of CDK4/6-Dependent Cell Cycle Regulation

Utilize palbociclib 2HCl as a highly selective tool compound to investigate CDK4/6-specific signaling pathways without confounding off-target kinase inhibition. The compound's balanced CDK4/6 inhibition profile (IC50 ratio ~1.3) and lack of activity against 36 other kinases (IC50 > 10 μM) [1] ensure that observed effects on Rb phosphorylation and G1 arrest are attributable solely to CDK4/6 inhibition. Prepare concentrated DMSO stock solutions (97 mg/mL) for in vitro assays in Rb-proficient cell lines such as MCF-7, T47D, or JeKo-1 [2].

Preclinical Efficacy Studies in Peripheral Tumor Xenograft Models

Employ palbociclib 2HCl in subcutaneous xenograft models of ER+ breast cancer, mantle cell lymphoma, or other CDK4/6-dependent tumors. The compound's dose-proportional pharmacokinetics and well-characterized oral bioavailability [3] simplify dose selection and minimize non-linear exposure risks. Use validated in vivo formulations (e.g., 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O) to achieve clear solutions at 4.85 mg/mL for consistent oral dosing . Note that palbociclib is not recommended for brain tumor models due to poor CNS penetration (TER < 0.5) [4].

Combination Therapy Screening with Endocrine Agents

Use palbociclib 2HCl in combination studies with tamoxifen, letrozole, or fulvestrant to model the clinical combination strategies validated in the PALOMA trials [5]. The extensive preclinical and clinical characterization of palbociclib in combination with endocrine therapy provides a robust framework for translational research. This compound serves as a benchmark for evaluating novel CDK4/6 inhibitors or alternative combination partners in HR+/HER2- breast cancer models.

Comparative CDK4/6 Inhibitor Profiling and Resistance Mechanism Elucidation

Include palbociclib 2HCl as a reference standard in comparative studies with ribociclib and abemaciclib to dissect differential cellular responses and resistance mechanisms. Palbociclib's distinct kinase selectivity profile, CDK4/CDK6 potency ratio, and clinical toxicity signature (neutropenia as dose-limiting toxicity) [6] make it an essential comparator for identifying compound-specific effects. Use it alongside ribociclib and abemaciclib in cell line panels to correlate biochemical potency differences with cellular sensitivity patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.